molecular formula C12H11N3O2 B2949216 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile CAS No. 1394021-63-6

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile

Cat. No.: B2949216
CAS No.: 1394021-63-6
M. Wt: 229.239
InChI Key: BEQYMUYCZRERMJ-UHFFFAOYSA-N
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Description

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile is a fascinating organic compound. It belongs to the class of quinazolinones, known for their diverse biological activities and applications in medicinal chemistry. This compound's structure features a quinazolinone core fused with a nitrile group, adding to its chemical intrigue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile typically involves the following steps:

  • Starting Materials: : The synthesis often begins with 2-aminobenzoic acid and acetic anhydride, forming the quinazolinone ring.

  • Cyclization: : This intermediate undergoes cyclization with formaldehyde and ammonium acetate under acidic conditions.

  • Nitrile Formation: : Introduction of the propanenitrile group is achieved via a nucleophilic substitution reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions.

Industrial Production Methods: Industrially, the compound is synthesized through a scaled-up version of the above-mentioned methods. The key steps involve:

  • Large-Scale Cyclization: : Using larger reactors to handle increased volumes of starting materials.

  • Enhanced Yield Techniques: : Techniques such as recrystallization and solvent extraction are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile undergoes various reactions, including:

  • Oxidation: : Can be oxidized to form more reactive intermediates.

  • Reduction: : Reduction reactions might reduce the nitrile group to an amine.

  • Substitution: : Can participate in nucleophilic substitution reactions, especially at the nitrile or quinazolinone sites.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Alkyl halides under basic conditions for nucleophilic substitution.

Major Products:
  • Oxidation: : Potentially yields quinazolinone oxides.

  • Reduction: : Results in aminopropyl derivatives.

  • Substitution: : Forms alkylated quinazolinones.

Scientific Research Applications

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile finds applications in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Shows potential as an enzyme inhibitor and receptor modulator.

  • Medicine: : Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: : Used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets in biological systems:

  • Molecular Targets: : Often interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: : Inhibits specific pathways like those involved in cell proliferation or inflammation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • Quinazoline: : Similar in structure but lacks the nitrile group.

  • Quinazolinone Derivatives: : Varied functional groups attached to the quinazolinone core.

  • Nitrile Containing Compounds: : Similarities in reactivity due to the nitrile group.

Unique Features: What sets 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile apart is the unique combination of its quinazolinone core with a nitrile group, offering a distinct profile of chemical reactivity and biological activity.

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Properties

IUPAC Name

3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-11(16)9-5-2-3-6-10(9)15(12(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQYMUYCZRERMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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